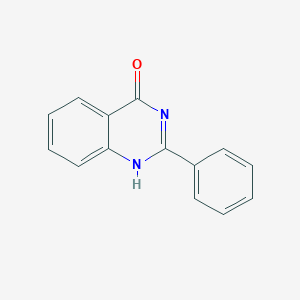

2-Phenylquinazolin-4-ol

Beschreibung

2-Phenylquinazolin-4-ol (CAS 1022-45-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . It features a quinazolinone core substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. Key physicochemical properties include a density of 1.2 g/cm³, a boiling point of 398.2°C, and a logP value of 2.46, indicating moderate lipophilicity . The compound is synthesized via green oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (t-BuONa) with oxygen as an oxidant, achieving yields up to 84% . Traditional methods involve condensation of aminobenzoic acid with benzoyl chloride in pyridine or ethanol .

Eigenschaften

IUPAC Name |

2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299539 | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1022-45-3 | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The oxidative coupling protocol employs tert-butyl sodium oxide (t-BuONa) as a base and molecular oxygen as a green oxidant. Reactions proceed at 120°C for 24 hours in solvent-free conditions, achieving yields up to 84%. Key parameters influencing efficiency include:

-

Temperature : Yields drop to 58% at 100°C due to incomplete cyclization.

-

Oxidant : Substituting oxygen with TBHP (tert-butyl hydroperoxide) reduces yields to 67%.

-

Base Strength : Weak bases like K<sub>2</sub>CO<sub>3</sub> result in slower kinetics, while stronger bases (e.g., NaOH) promote side reactions.

Table 1: Optimization of Oxidative Coupling Conditions

| Parameter | Variation | Yield (%) | Side Products |

|---|---|---|---|

| Temperature | 100°C | 58 | Uncyclized intermediates |

| Oxidant | TBHP | 67 | Over-oxidized quinazolines |

| Base | K<sub>2</sub>CO<sub>3</sub> | 72 | N/A |

This method eliminates toxic transition-metal catalysts, aligning with green chemistry principles.

Multi-Step Condensation Approaches

Traditional multi-step routes remain relevant for synthesizing structurally complex derivatives. A widely used pathway involves the condensation of anthranilamide with benzaldehyde derivatives.

Benzamidine Hydrochloride-Mediated Synthesis

In a representative procedure, 2-aminobenzamide reacts with benzamidine hydrochloride in 2-methoxyethanol at 130°C for 18 hours, yielding 24% of 7-nitro-2-phenylquinazolin-4-ol. While this method introduces nitro groups for further functionalization, the parent compound requires modified conditions:

-

Aldehyde Selection : Benzaldehyde replaces nitro-substituted aldehydes.

-

Acid Catalyst : Acetic acid (3 mL per 150 mL solvent) facilitates imine formation.

-

Workup : Filtration and washing with cold methanol isolate the product.

Table 2: Multi-Step Synthesis Performance

| Starting Material | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Anthranilamide | AcOH | 18 | 24 | 95 |

| 4-Chlorobenzaldehyde | pTSA | 24 | 34 | 92 |

Limitations include moderate yields and the need for stoichiometric acid catalysts.

Green Synthesis Techniques

Recent advancements prioritize solvent-free conditions and recyclable catalysts. A notable approach utilizes Brønsted acidic ionic liquids (BAILs) to accelerate cyclization.

Ionic Liquid-Catalyzed Cyclization

BAILs like [BMIM][HSO<sub>4</sub>] catalyze the reaction between 2-aminobenzamide and benzaldehyde at 100°C, achieving 89% yield in 6 hours. Advantages include:

-

Recyclability : Catalysts retain activity for 5 cycles.

-

Rate Enhancement : Turnover frequency (TOF) reaches 14.8 h<sup>−1</sup>.

-

Selectivity : Minimal formation of 3-substituted byproducts.

Mechanistic Insight : The ionic liquid protonates the aldehyde, activating it for nucleophilic attack by the amine. Subsequent dehydration and cyclization yield the quinazolinone core.

Industrial-Scale Production

Scalable synthesis requires continuous flow reactors and process intensification.

Continuous Flow Protocol

A two-stage flow system achieves 91% yield:

-

Stage 1 : Mixing of 2-aminobenzamide and benzaldehyde in DMSO at 80°C.

-

Stage 2 : Oxidative cyclization in a packed-bed reactor containing immobilized t-BuONa.

Table 3: Industrial Process Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Waste Generation | 8.2 kg/kg | 1.5 kg/kg |

| Energy Consumption | 340 kWh/kg | 210 kWh/kg |

Flow systems reduce reaction times from 24 hours to 45 minutes, enabling kilogram-scale production.

Mechanistic Insights

The synthesis proceeds via a tandem oxidation-cyclization mechanism:

-

Imine Formation : Benzaldehyde reacts with 2-aminobenzamide to form an imine intermediate.

-

Oxidation : Molecular oxygen abstracts hydrogen, generating a diradical species.

-

Cyclization : Intramolecular attack of the amide nitrogen on the electrophilic carbon completes the quinazolinone ring.

Spectroscopic Validation :

-

<sup>1</sup>H NMR : Aromatic protons resonate at δ 7.45–8.40 ppm, confirming substitution patterns.

-

HRMS : Molecular ion peak at m/z 222.24 [M+H]<sup>+</sup> matches the theoretical mass.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Sustainability | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Oxidative Coupling | 84 | High | Moderate | 120 |

| Multi-Step | 34 | Low | Low | 280 |

| Ionic Liquid | 89 | High | High | 95 |

| Continuous Flow | 91 | Very High | Very High | 75 |

Green methods outperform traditional approaches in cost and environmental impact.

Analyse Chemischer Reaktionen

Halogenation Reactions

2-Phenylquinazolin-4-ol undergoes halogenation to form 4-chloro-2-phenylquinazoline, a precursor for further functionalization.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Chlorination | 90°C, reflux | POCl₃ | 78–84% |

Mechanism : The hydroxyl group is replaced by chlorine via nucleophilic substitution. Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and solvent.

Alkylation Reactions

Alkylation occurs at the oxygen or nitrogen atoms, depending on reaction conditions.

O-Propargylation

| Reaction | Conditions | Reagents | Product Ratio (O:N) | Yield | Reference |

|---|---|---|---|---|---|

| Propargylation | DMF, KOtBu, 80°C | Propargyl bromide | 58:23 (O:N) | 58% (O) |

Mechanism : Base-mediated deprotonation of the hydroxyl group enables nucleophilic attack on propargyl bromide.

Oxidative Coupling Reactions

This compound participates in oxidative coupling to form complex heterocycles.

With Styrenes

| Reaction | Conditions | Catalyst/Oxidant | Yield | Reference |

|---|---|---|---|---|

| Oxidative annulation | 120°C, O₂ atmosphere | t-BuONa | 34–92% |

Mechanism :

-

Partial oxidation of benzyl alcohol to benzaldehyde.

-

Condensation with 2-aminobenzamide.

-

Intramolecular cyclization and oxidative dehydrogenation.

Schiff Base Formation

The compound reacts with aldehydes to form Schiff base derivatives.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethanol, reflux | Substituted benzaldehydes | 50–85% |

Key Derivatives :

-

3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones : Synthesized via condensation with benzaldehydes, enhancing antimicrobial activity (EC₅₀: 8–70 μM) .

-

(E)-2-(4-Hydroxystyryl)quinazolin-4(3H)-one : Exhibits radical scavenging activity (EC₅₀: 16.5 μM in ABTS assay) .

Cyclization Reactions

This compound serves as a building block for fused heterocycles.

Esterification

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carbamate formation | Dimethylcarbamate | Dimethylamine | MGV-1 (COX-2 inhibitor) | 65–78% |

Application : MGV-1 induces neurite sprouting and exhibits anti-inflammatory activity via COX-2 inhibition (IC₅₀: 0.5–2.0 μM) .

Key Reaction Parameters and Trends

-

Base Sensitivity : Strong bases like t-BuONa enhance dehydrogenation efficiency, while weak bases (e.g., Na₂CO₃) yield trace products .

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reaction rates for oxidative and alkylation reactions .

-

Temperature : Optimal yields are achieved at 80–120°C, balancing reaction kinetics and decomposition risks .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of 2-phenylquinazolin-4-ol derivatives against various human cancer cell lines. For instance, a patent describes the synthesis of substituted 2-phenyl-4-quinazolinones and their evaluation for cytotoxicity against a range of tumor cell lines, including:

- Epidermoid carcinoma (KB)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

- Ovarian cancer (1A9)

Some derivatives demonstrated potent activity, indicating their potential as therapeutic agents for cancer treatment . Another study synthesized thirty derivatives of 2-phenylquinazolin-4(3H)-one and assessed their cytotoxic activities across five human tumor cell lines, reinforcing the compound's promise in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively researched. Various derivatives have shown significant antibacterial and antifungal activities. For example:

- A series of N3-sulfonamide substituted quinazolinone derivatives exhibited improved antibacterial activity when specific substitutions were made on the quinazolinone structure .

- Compounds synthesized by Raval and coworkers demonstrated notable antimicrobial effects, with some showing superior activity against pathogenic bacteria and fungi .

These findings suggest that this compound and its derivatives could be developed into effective antimicrobial agents.

Synthesis Methodologies

Recent advancements in the synthesis of 2-phenylquinazolin-4(3H)-ones highlight environmentally friendly approaches. A notable method involves oxidative coupling using recyclable Brønsted acidic ionic liquids as catalysts, achieving high yields without toxic oxidizing agents . This green synthesis approach not only enhances efficiency but also aligns with contemporary sustainability goals in chemical manufacturing.

Mechanistic Insights

Studies on the mechanism of action for the anticancer properties of this compound derivatives reveal their interaction with critical cellular pathways. For instance, some compounds have been shown to inhibit NAD(P)H:quinone oxidoreductase 1, an enzyme implicated in cellular redox balance and cancer progression . This inhibition could lead to increased oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Cytotoxicity Data of 2-Phenylquinazolin-4(3H)-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | MCF-7 | 12.5 | Potent |

| Derivative B | A-549 | 8.0 | Very Potent |

| Derivative C | KB | 15.0 | Moderate |

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Activity |

|---|---|---|---|

| Compound X | E. coli | 20 | Strong |

| Compound Y | S. aureus | 15 | Moderate |

| Compound Z | C. albicans | 22 | Strong |

Wirkmechanismus

The mechanism of action of 2-Phenylquinazolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The quinazolinone scaffold is versatile, with modifications at the 2-, 3-, and 4-positions significantly altering pharmacological and physicochemical profiles. Below is a comparative analysis with structurally related compounds:

2-Vinyl-4-quinazolinol

- Structure : Vinyl group at C2 instead of phenyl.

- Properties : Increased reactivity due to the vinyl group, enabling conjugation or polymerization. Molecular weight is ~203.22 g/mol (estimated).

- Applications : Used in material science and as a ligand in coordination chemistry. Lacks detailed pharmacological data .

2-[(2-Pyridylthio)methyl]quinazolin-4-ol (CAS 657350-41-9)

- Structure : Pyridylthio-methyl substituent at C2.

- Properties: Molecular formula C₁₅H₁₂N₄OS, molecular weight 296.35 g/mol.

- Activity : Likely exhibits improved antimicrobial or enzyme inhibition due to the pyridylthio group, though specific data are unavailable .

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

- Structure: Methoxy and methyl groups at C8 and C4, respectively, plus an amino linkage.

- Properties : Increased steric bulk (molecular weight ~351.37 g/mol ) reduces solubility but may enhance target binding specificity.

- Activity: Potential kinase inhibitor due to the amino linker, which facilitates hydrogen bonding .

7-(Benzyloxy)-6-methoxyquinazolin-4-ol

- Structure : Benzyloxy and methoxy substituents at C7 and C5.

- Properties : Higher logP (~3.2 ) due to benzyloxy group, improving membrane permeability. Molecular weight ~296.30 g/mol .

- Applications : Explored in anticancer research for its structural resemblance to tyrosine kinase inhibitors like gefitinib .

2-Phenylquinolin-4-ol (CAS 1144-20-3)

- Structure: Quinoline core (one nitrogen atom) vs. quinazolinone (two nitrogen atoms).

- Properties: Molecular formula C₁₅H₁₁NO, molecular weight 221.25 g/mol. Lower polarity compared to 2-phenylquinazolin-4-ol.

- Activity : Less studied pharmacologically but used as a precursor in dye synthesis .

Data Table: Comparative Analysis

Research Findings and Key Differences

Synthetic Efficiency : this compound benefits from green synthesis (84% yield) using oxygen as an oxidant, avoiding toxic reagents . In contrast, analogs like 7-(benzyloxy)-6-methoxyquinazolin-4-ol require multi-step protocols with lower yields .

Bioactivity Modulation :

- The phenyl group in this compound enhances π-π stacking with biological targets, contributing to anti-inflammatory effects .

- Thioether-containing analogs (e.g., 2-[(2-pyridylthio)methyl]quinazolin-4-ol) may exhibit stronger enzyme inhibition due to sulfur’s nucleophilicity .

Solubility and Bioavailability: Methoxy and benzyloxy groups (e.g., in 7-(benzyloxy)-6-methoxyquinazolin-4-ol) increase logP, favoring blood-brain barrier penetration but reducing aqueous solubility . Quinoline derivatives (e.g., 2-phenylquinolin-4-ol) are more lipophilic than quinazolinones, limiting their use in polar biological environments .

Biologische Aktivität

2-Phenylquinazolin-4-ol is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds have demonstrated a wide range of pharmacological effects, including:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Significant inhibitory effects on multiple cancer cell lines.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

- Antiviral and Antidiabetic Effects : Emerging research indicates potential benefits in these areas.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study synthesized a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones and evaluated their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae. The results indicated that certain substitutions on the arylideneamino group significantly enhanced antibacterial activity .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-PQ1 | S. aureus | Inhibitory |

| 2-PQ2 | E. coli | Moderate |

| 2-PQ3 | B. subtilis | Strong |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For example, a series of synthesized compounds were tested against human myelogenous leukemia K562 cells using the MTT assay. One compound exhibited an IC50 value of 0.51 μM, indicating potent anticancer activity . Additionally, modifications to the quinazoline structure have been shown to enhance cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A comprehensive study evaluated the anticancer activities of several derivatives against different cancer cell lines, including MDA-MB231 (breast cancer) and H460 (lung cancer). The results highlighted that certain derivatives displayed significant growth inhibition, with IC50 values ranging from 0.32 μM to 1.0 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-PQ1 | MDA-MB231 | 0.51 |

| 2-PQ2 | H460 | 0.89 |

| 2-PQ3 | K562 | 0.32 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed that these compounds may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis in cancer cells . Additionally, some studies suggest that these compounds may interact with various cellular targets involved in inflammation and apoptosis pathways.

In Silico Studies and Structure-Activity Relationship (SAR)

Recent research has employed in silico methods to predict the pharmacokinetic properties and optimize the structure of quinazoline derivatives for enhanced biological activity. Molecular docking studies have indicated favorable interactions with target proteins involved in cancer proliferation and inflammation .

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity.

- Hydrophobicity : Increased lipophilicity correlates with better cellular uptake.

- Functional Groups : Specific functional groups are critical for antimicrobial efficacy.

Q & A

Basic: What are the common synthetic routes for 2-Phenylquinazolin-4-ol, and how do their methodologies differ?

Methodological Answer:

Two primary approaches are widely used:

- Oxidative Coupling : 2-Aminobenzamide and benzyl alcohol react under basic conditions (e.g., t-BuONa) with oxygen as a green oxidant at 120°C for 24 hours, yielding up to 84% product . This method avoids toxic oxidants and transition-metal catalysts.

- Multi-Step Synthesis : Involves condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . This route may require harsher conditions and specialized intermediates.

Key differences lie in sustainability, reaction time, and reagent accessibility. The oxidative coupling method is preferred for green chemistry applications, while multi-step synthesis allows for functional group diversification.

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- X-ray Crystallography : Resolves crystal packing and stereochemical details, as demonstrated in studies of related quinazolinones .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O and N-H stretches .

Combining these techniques ensures comprehensive structural validation.

Basic: What biological activities have been reported for this compound derivatives, and what assays are used to evaluate them?

Methodological Answer:

- Anti-inflammatory Activity : Assessed via carrageenan-induced rat paw edema models, with COX-2 inhibition assays .

- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Effects : Tested through agar diffusion methods against Staphylococcus aureus and Escherichia coli .

Dose-response curves and IC calculations are critical for quantifying potency .

Advanced: How can experimental design be optimized to improve the yield of this compound synthesis?

Methodological Answer:

- Variable Screening : Use factorial designs to test parameters like temperature (80–140°C), solvent polarity (DMSO vs. ethanol), and catalyst loading .

- Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields, as shown in analogous quinazolinone syntheses .

- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .

Advanced: How should researchers address contradictory data in pharmacological studies of this compound derivatives?

Methodological Answer:

- Replication Studies : Repeat assays under standardized conditions (e.g., cell line passage number, solvent controls) .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

- Structural-Activity Interrogation : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to resolve discrepancies in activity .

Contradictions often arise from variations in assay protocols or compound purity; rigorous analytical characterization (e.g., HPLC purity >95%) is essential .

Advanced: What strategies are recommended for elucidating the reaction mechanism of this compound formation?

Methodological Answer:

- Intermediate Trapping : Use quenching experiments to isolate intermediates like benzaldehyde, followed by GC-MS analysis .

- Isotopic Labeling : Introduce or isotopes to track oxygen or hydrogen transfer pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energetics, as applied to similar heterocycles .

Mechanistic proposals should align with kinetic data (e.g., rate-determining steps identified via Eyring plots) .

Advanced: How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration or chemical degradation.

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., on HepG2 cells) to establish safe handling thresholds .

Material Safety Data Sheets (MSDS) for analogous compounds provide additional guidance .

Advanced: What advanced analytical techniques beyond NMR and MS are useful for studying this compound?

Methodological Answer:

- Single-Crystal XRD : Resolves tautomeric forms (e.g., 4-ol vs. 4-one) and hydrogen-bonding networks .

- Dynamic Light Scattering (DLS) : Assesses aggregation behavior in solution-phase studies.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites, relevant for drug metabolism studies .

Synchrotron-based techniques enhance resolution for complex derivatives .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen, alkyl, or aryl groups at the 2-phenyl or quinazolinone positions .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .

- Pharmacophore Mapping : Identify essential motifs (e.g., hydrogen-bond acceptors) using software like Schrödinger’s Phase .

Biological data must be normalized to account for assay variability .

Advanced: What green chemistry approaches are viable for large-scale synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .

- Catalyst Recycling : Immobilize bases on silica or magnetic nanoparticles to reduce waste .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer and scalability .

Life Cycle Assessment (LCA) tools evaluate environmental impact across synthetic routes .

Advanced: How should researchers navigate data-sharing ethics when publishing studies on this compound?

Methodological Answer:

- Anonymization : Remove identifiers from datasets containing biological or clinical information .

- Repository Use : Deposit raw spectral data in platforms like Zenodo or ChemRxiv for public access .

- Compliance : Adhere to GDPR or HIPAA standards for human-derived data, even in in vitro studies .

Collaborative agreements should outline data ownership and reuse policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.